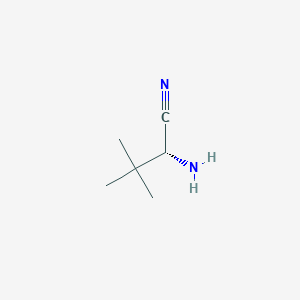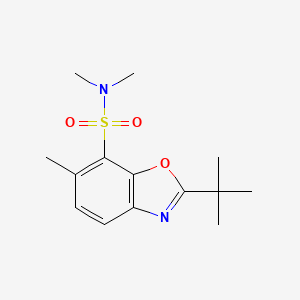![molecular formula C6H4N6 B15169628 6-Azido-1H-pyrazolo[3,4-b]pyridine CAS No. 918485-09-3](/img/structure/B15169628.png)
6-Azido-1H-pyrazolo[3,4-b]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Azido-1H-pyrazolo[3,4-b]pyridine is a chemical compound belonging to the class of pyrazolopyridines. These compounds are characterized by a fused pyrazole and pyridine ring system, which imparts them with unique chemical and biological properties. The azido group (-N3) attached to the pyrazolopyridine core makes this compound particularly interesting for various scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Azido-1H-pyrazolo[3,4-b]pyridine typically involves the following steps:
Starting Materials: The synthesis often begins with commercially available pyridine derivatives.
Formation of Pyrazolopyridine Core: The pyrazolopyridine core is formed through a cyclization reaction, which involves the reaction of the pyridine derivative with hydrazine and a suitable aldehyde or ketone.
Introduction of the Azido Group: The azido group is introduced through a nitration reaction, where the pyrazolopyridine core is treated with sodium azide (NaN3) under specific reaction conditions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using continuous flow reactors or batch reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. Purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions: 6-Azido-1H-pyrazolo[3,4-b]pyridine undergoes various types of chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro compounds.
Reduction: The azido group can be reduced to form amino derivatives.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the azido group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.
Substitution Reactions: Nucleophiles such as amines, alcohols, and thiols are used, often in the presence of a base.
Major Products Formed:
Oxidation Products: Nitro derivatives of the pyrazolopyridine core.
Reduction Products: Amino derivatives of the pyrazolopyridine core.
Substitution Products: Various functionalized derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
6-Azido-1H-pyrazolo[3,4-b]pyridine has found applications in various fields of scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is utilized in the study of biological processes, particularly in the context of cell signaling and enzyme inhibition.
Medicine: It has potential therapeutic applications, including as an inhibitor of certain enzymes involved in disease pathways.
Industry: The compound is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which 6-Azido-1H-pyrazolo[3,4-b]pyridine exerts its effects involves its interaction with specific molecular targets. The azido group can act as a bioisostere for other functional groups, allowing the compound to bind to enzyme active sites or receptor sites. The exact molecular pathways involved depend on the specific application and target of interest.
Vergleich Mit ähnlichen Verbindungen
6-Azido-1H-pyrazolo[3,4-b]pyridine is compared with other similar compounds, such as:
6-Fluoro-1H-pyrazolo[4,3-b]pyridine: This compound has a fluorine atom instead of the azido group, leading to different chemical and biological properties.
6-Amino-1H-pyrazolo[3,4-b]pyridine: This compound has an amino group instead of the azido group, resulting in different reactivity and applications.
Eigenschaften
CAS-Nummer |
918485-09-3 |
|---|---|
Molekularformel |
C6H4N6 |
Molekulargewicht |
160.14 g/mol |
IUPAC-Name |
6-azido-1H-pyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C6H4N6/c7-12-10-5-2-1-4-3-8-11-6(4)9-5/h1-3H,(H,8,9,11) |
InChI-Schlüssel |
GJUIEWFAXKBYFX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC2=C1C=NN2)N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[(2-methyl-3-nitro-phenyl)methylsulfanyl]-9H-purin-2-ol](/img/structure/B15169550.png)


![1-Boc-4-(carboxy-pyridin-4-YL-methyl)-[1,4]diazepane](/img/structure/B15169569.png)
![tert-Butyl [(4-nitrophenyl)methylidene]carbamate](/img/structure/B15169572.png)





![1,1'-(1,3-Phenylene)bis{3-[4-(dodecyloxy)phenyl]propane-1,3-dione}](/img/structure/B15169603.png)



